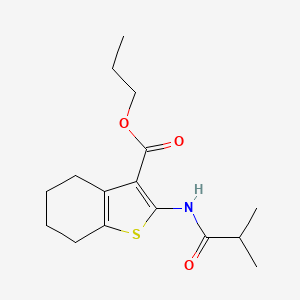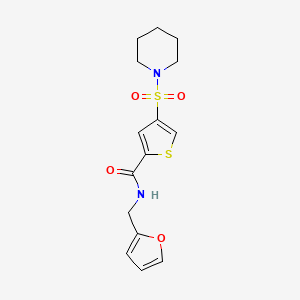
propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in scientific research. This compound has been studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to be effective in inhibiting the growth of various cancer cells, making it a promising candidate for further research in the field of cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop more targeted and effective treatments.
Direcciones Futuras
There are several future directions for research on propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further study the mechanism of action of this compound to better understand how it inhibits the growth of cancer cells and reduces inflammation. Additionally, further research is needed to determine the potential side effects and toxicity of this compound in animal models and eventually in clinical trials. Finally, future research could explore the potential use of propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in combination with other cancer treatments to improve their effectiveness.
Métodos De Síntesis
Propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with isobutyryl chloride to form 2-(isobutyrylamino)thiophenol. This compound is then reacted with ethyl acetoacetate to form propyl 2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Propiedades
IUPAC Name |
propyl 2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-4-9-20-16(19)13-11-7-5-6-8-12(11)21-15(13)17-14(18)10(2)3/h10H,4-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUTURHBIMDPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)

![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)


![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)
![(4-bromophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B5193707.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5193712.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetamide](/img/structure/B5193717.png)